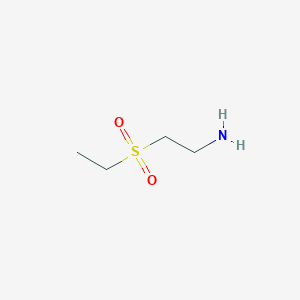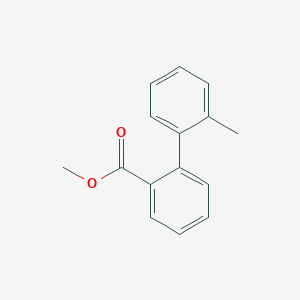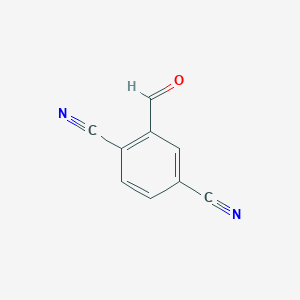
2-Formylbenzene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylbenzene-1,4-dicarbonitrile (FDC) is an organic compound that belongs to the family of benzene derivatives. It has two cyano groups and one aldehyde group attached to a benzene ring. FDC has been widely used in the field of organic chemistry due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile is not fully understood. However, it is believed that 2-Formylbenzene-1,4-dicarbonitrile exerts its biological effects by interacting with cellular components such as DNA, RNA, and proteins. 2-Formylbenzene-1,4-dicarbonitrile has been shown to form covalent adducts with DNA, which can lead to DNA damage and cell death. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
2-Formylbenzene-1,4-dicarbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, which can lead to the accumulation of lipids in cells. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in glucose metabolism, which can lead to the inhibition of cell proliferation. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formylbenzene-1,4-dicarbonitrile has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 2-Formylbenzene-1,4-dicarbonitrile has also been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, 2-Formylbenzene-1,4-dicarbonitrile also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile can be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for research on 2-Formylbenzene-1,4-dicarbonitrile. One area of interest is the development of 2-Formylbenzene-1,4-dicarbonitrile-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 2-Formylbenzene-1,4-dicarbonitrile's mechanism of action, particularly its interaction with cellular components such as DNA and proteins. Furthermore, the development of new synthesis methods for 2-Formylbenzene-1,4-dicarbonitrile could lead to the production of more potent analogs with improved biological activity.
Méthodes De Synthèse
The synthesis of 2-Formylbenzene-1,4-dicarbonitrile can be achieved by reacting 2-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group and the malononitrile molecule. The resulting product is then reduced with a reducing agent such as sodium borohydride to yield 2-Formylbenzene-1,4-dicarbonitrile.
Applications De Recherche Scientifique
2-Formylbenzene-1,4-dicarbonitrile has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral properties. 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 2-Formylbenzene-1,4-dicarbonitrile has been tested against several viruses, including HIV, and has been found to exhibit antiviral activity.
Propriétés
Numéro CAS |
164932-42-7 |
|---|---|
Formule moléculaire |
C9H4N2O |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-formylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H |
Clé InChI |
IJRZHESCEKKNGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C=O)C#N |
Synonymes |
1,4-Benzenedicarbonitrile, 2-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
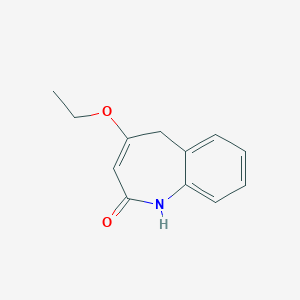
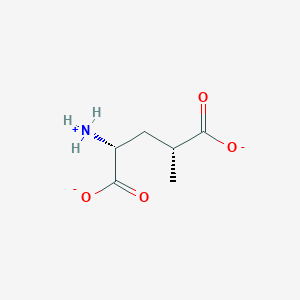

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)
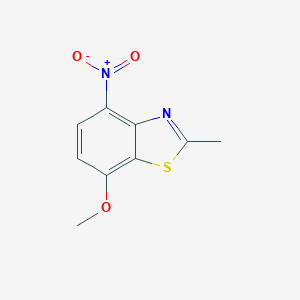


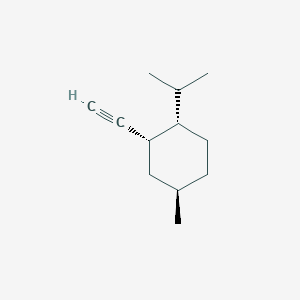
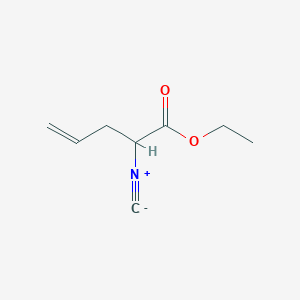
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

